

2-Iodo-1-(perfluorohexyl)octane chemical and physical properties

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Compound of Interest

Compound Name: 2-Iodo-1-(perfluorohexyl)octane

Cat. No.: B175511

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An In-depth Technical Guide to **2-Iodo-1-(perfluorohexyl)octane**

Abstract

This technical guide provides a comprehensive overview of the chemical and physical properties, synthesis, reactivity, and applications of **2-Iodo-1-(perfluorohexyl)octane**. This synthetic organofluorine compound, with the chemical formula $C_{14}H_{16}F_{13}I$, is notable for its unique structure, which combines a hydrophobic octane chain with a lipophobic and highly fluorinated perfluorohexyl group. This distinct molecular architecture imparts properties such as high thermal stability, low surface tension, and repellency to both water and oil, making it a compound of significant interest in materials science and for consideration in biomedical applications. This document is intended for researchers, scientists, and professionals in drug development, presenting detailed data, experimental protocols, and visualizations to facilitate a deeper understanding of this compound.

Core Chemical and Physical Properties

2-Iodo-1-(perfluorohexyl)octane is a halogenated alkane characterized by a C6 perfluorinated chain attached to an eight-carbon hydrocarbon chain, with an iodine atom at the second position of the octane moiety. This structure results in a high molecular weight and a complex set of physicochemical properties. The compound is typically supplied for research purposes with a purity of 95-96%.

Physical and Chemical Data Summary

The key identifying and physical properties of **2-Iodo-1-(perfluorohexyl)octane** are summarized in the table below for easy reference.

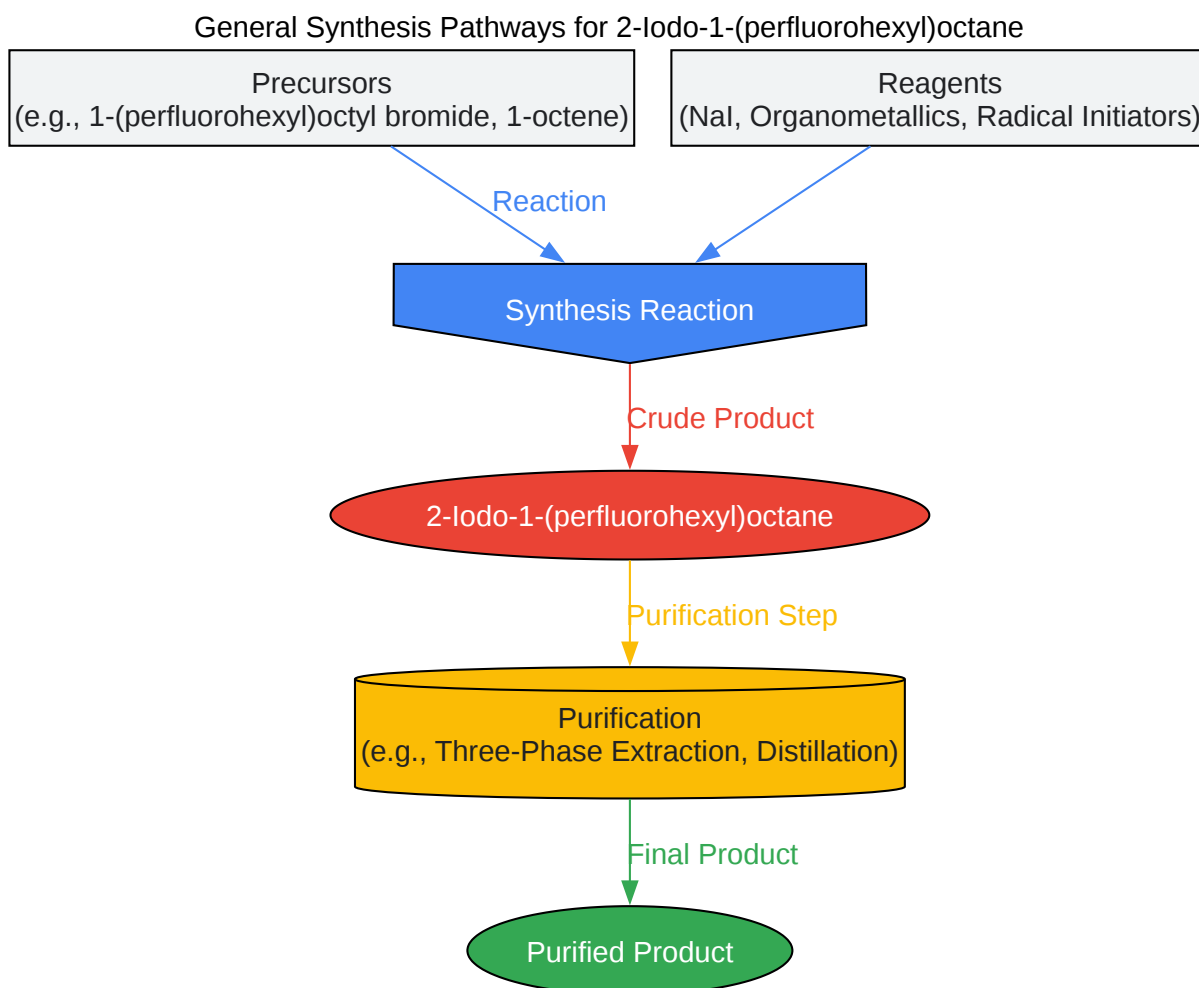
Property	Value	Source
IUPAC Name	1,1,1,2,2,3,3,4,4,5,5,6,6-tridecafluoro-8-iodotetradecane	
CAS Number	109574-84-7	
Molecular Formula	C14H16F13I	
Molecular Weight	558.16 g/mol	
InChI Key	GVWXUPPPAHSALU-UHFFFAOYSA-N	
SMILES	CCCCCCC(I)CC(F)(F)C(F)(F)C(F)(F)C(F)(F)C(F)(F)F	
Purity	95-96%	
Heavy Atom Count	28	
Rotatable Bond Count	11	
Complexity	498	
XLogP3	9.3	
Storage Temperature	Refrigerated, 2-8°C, sealed in dry, dark place	

Synthesis and Manufacturing

The synthesis of **2-Iodo-1-(perfluorohexyl)octane** can be achieved through several precursor-based methodologies that involve modifying a pre-existing carbon skeleton.

Synthesis Methodologies

- **Nucleophilic Substitution:** A common and direct route involves the displacement of a different halogen, such as bromine, from a precursor molecule. For instance, 1-(perfluorohexyl)octyl bromide can be reacted with sodium iodide (NaI) in a polar aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF). This Finkelstein-type reaction typically requires heating to 80–100°C under an inert atmosphere and can achieve yields between 65% and 85%.
- **Organometallic Reagent-Mediated Synthesis:** Another approach utilizes organometallic reagents. For example, 2-(perfluorohexyl)ethyl magnesium chloride can be generated in-situ and then coupled with an appropriate alkyl halide to form the desired carbon backbone.
- **Radical Addition:** A related, non-iodinated compound, 2-perfluorohexyloctane, is prepared via the radical addition of perfluorohexyl iodide to 1-octene using a radical initiator like AIBN at 80°C. The resulting iodo-adduct is then reduced. A similar strategy could be adapted for the synthesis of **2-Iodo-1-(perfluorohexyl)octane**. A novel synthesis method for the related perfluorohexyl n-octane involves the condensation of perfluorohexyl iodoalkane and 1-octene using a photocatalyst, mercaptan, and a tertiary amine as a halogen atom scavenger.



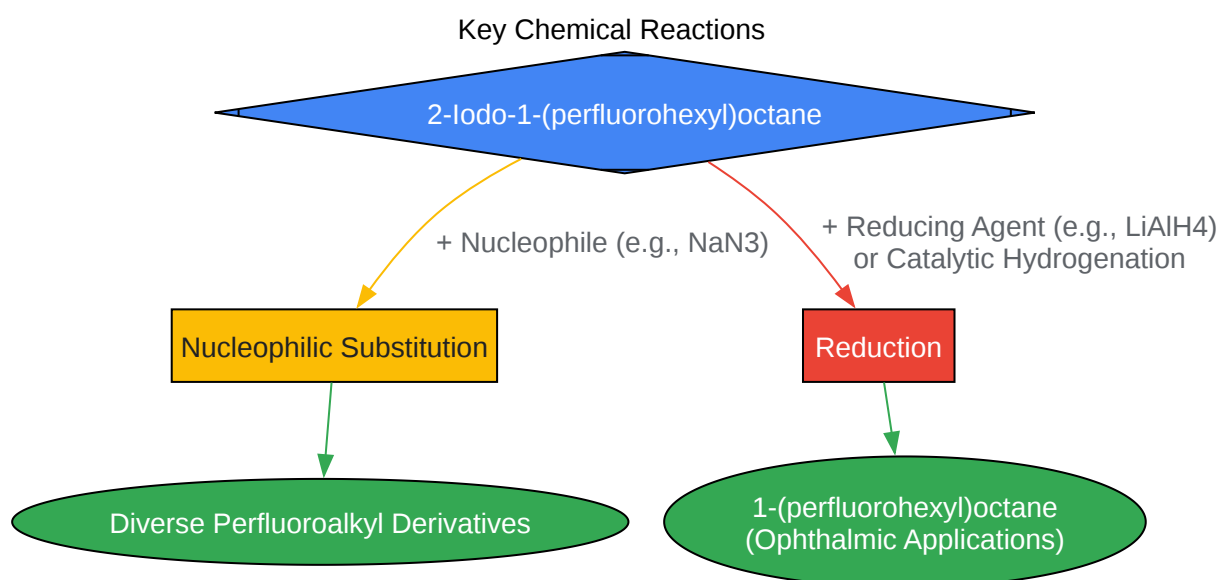
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Caption: A flowchart illustrating the general synthesis workflow.

Chemical Reactivity

The iodine atom in **2-Iodo-1-(perfluorohexyl)octane** is a good leaving group, which makes the compound susceptible to various chemical transformations.

- **Nucleophilic Substitution:** The compound readily undergoes nucleophilic substitution reactions, allowing for the introduction of a wide range of functional groups. This makes it a versatile intermediate for synthesizing diverse perfluoroalkyl derivatives.
- **Reduction Reactions:** The carbon-iodine bond can be reduced to a carbon-hydrogen bond, effectively removing the iodine atom to form 1-(perfluorohexyl)octane. This can be achieved through catalytic hydrogenation with hydrogen gas and a palladium catalyst, or by using reducing agents like lithium aluminum hydride. This derivative, a semifluorinated alkane, has been extensively investigated and approved for ophthalmic use in treating dry eye disease.



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Caption: Reactivity pathways of **2-Iodo-1-(perfluorohexyl)octane**.

Applications in Research and Development

The unique physicochemical properties of **2-Iodo-1-(perfluorohexyl)octane** make it a valuable compound in several fields.

Materials Science

The presence of the perfluorohexyl group imparts a low surface energy, leading to surfaces that are highly repellent to both water and oil (hydrophobic and oleophobic). This property is critical for developing advanced materials such as:

- **Advanced Coatings:** Used to create self-cleaning and anti-fouling surfaces.
- **Lubricants:** The high thermal stability makes it suitable for high-temperature lubricant applications.

Drug Delivery and Biomedical Research

Semifluorinated alkanes, such as the derivatives of this compound, are attractive for novel drug delivery systems.

- **Ophthalmic Drug Delivery:** The low surface tension and spreading ability are beneficial for topical applications, including treatments for dry eye disease. The non-iodinated analog, perfluorohexyloctane, is FDA-approved for this purpose. It is believed to stabilize the lipid layer of the tear film.
- **Biological Imaging:** Its structure suggests potential as a contrast agent in biological imaging.
- **Interaction with Membranes:** The fluorinated structure allows it to influence the fluidity and permeability of biological membranes, potentially affecting cellular processes.

Experimental Protocols

Detailed experimental protocols for **2-Iodo-1-(perfluorohexyl)octane** are not widely published. However, standard techniques for characterization and purification can be applied, and protocols for related compounds offer insight.

Spectroscopic Characterization

- **Nuclear Magnetic Resonance (^1H NMR) Spectroscopy:** This technique is crucial for characterizing the hydrocarbon (octane) portion of the molecule. The electronic effects of the perfluorohexyl group and the iodine atom will cause distinct chemical shifts for the protons on the octane chain. For a related, non-iodinated compound, the methine proton (CH)

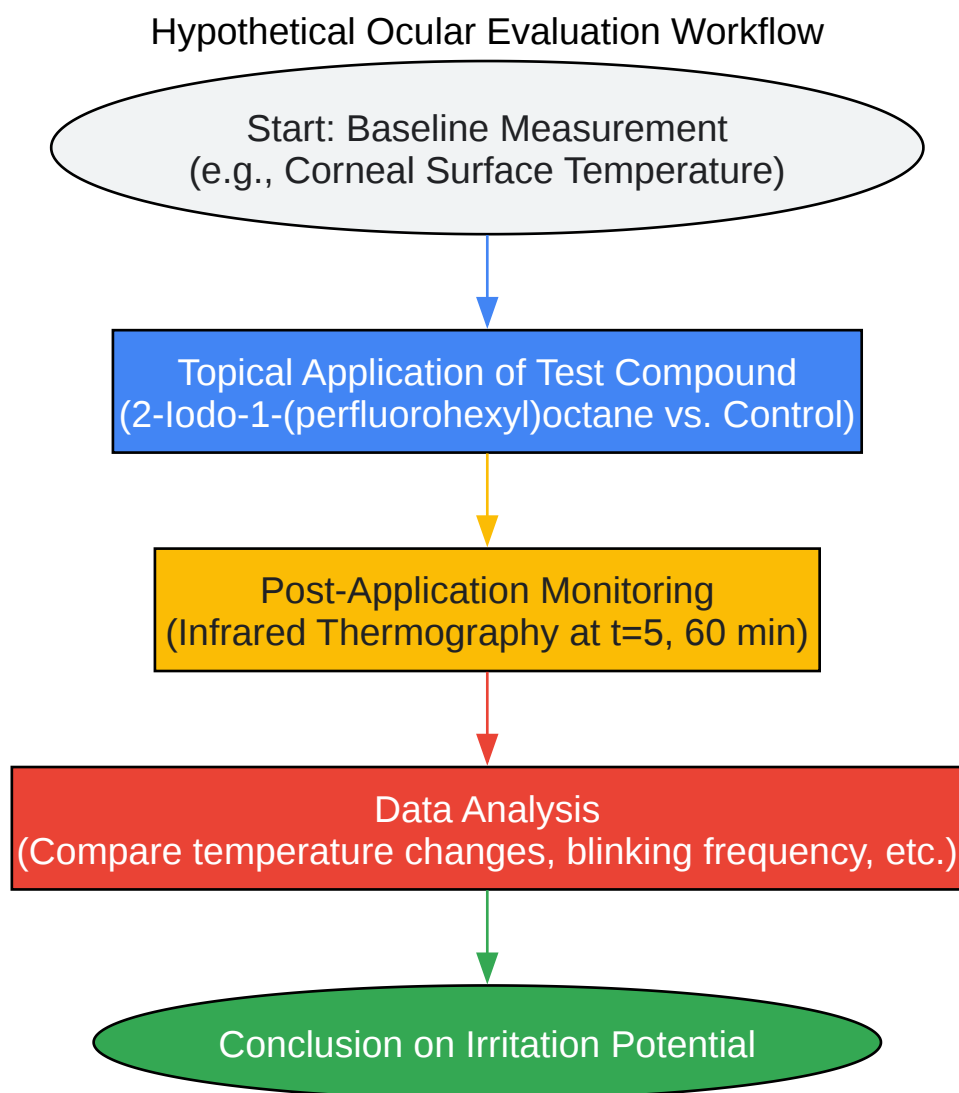
appears as a multiplet at 2.17-2.33 ppm, and the terminal methyl group shows as a triplet at 0.90 ppm. Similar patterns, with shifts influenced by the iodine, would be expected for **2-Iodo-1-(perfluorohexyl)octane**.

Purification

- **Three-Phase Extraction:** This specialized technique leverages the compound's high fluorophilicity. It involves creating three immiscible layers with an organic solvent, water, and a fluorous solvent. The **2-Iodo-1-(perfluorohexyl)octane** will preferentially partition into the fluorous phase, enabling efficient separation from non-fluorinated impurities.

Hypothetical Ocular Irritation Evaluation Workflow

Based on protocols for the related compound perfluorohexyloctane, a workflow to evaluate the ocular effects of **2-Iodo-1-(perfluorohexyl)octane** can be proposed.



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Caption: A proposed workflow for evaluating ocular effects.

Safety and Handling

2-Iodo-1-(perfluorohexyl)octane is classified as a hazardous chemical.

Hazard Identification

- GHS Pictogram: Irritant.
- Signal Word: Warning.

- Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).

Precautionary Measures

- Handling: Wear personal protective equipment, including safety goggles and gloves. Ensure adequate ventilation and avoid creating dust or aerosols. Do not get in eyes, on skin, or on clothing.
- Storage: Keep containers tightly closed in a dry, cool, and well-ventilated place. It should be protected from direct sunlight as it may be sensitive to light.
- Incompatible Materials: Strong oxidizing agents.

Conclusion

2-Iodo-1-(perfluorohexyl)octane is a highly functionalized molecule with a unique combination of properties derived from its semifluorinated structure. Its utility as a synthetic intermediate is significant, particularly for creating diverse perfluoroalkyl derivatives and the ophthalmically important compound 1-(perfluorohexyl)octane. While its direct applications are still under exploration, its characteristics make it a strong candidate for advanced materials science and a valuable tool for researchers developing novel drug delivery systems. Proper safety and handling procedures are essential when working with this compound due to its irritant nature.

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